5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one
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Overview
Description
5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one is a complex organic compound that features a trimethoxybenzoyl group attached to an indenoindolizinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Trimethoxybenzoyl Intermediate: This involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Coupling Reaction: The final step involves coupling the trimethoxybenzoyl chloride with the indenoindolizinone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response.
Modulate Receptors: It can modulate receptors like activin receptor-like kinase-2 (ALK2) and platelet-derived growth factor receptor β (PDGFRβ), affecting cell signaling pathways.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one is unique due to its specific structural features and the presence of the trimethoxybenzoyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C25H19NO5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
10-(3,4,5-trimethoxybenzoyl)indeno[2,1-b]indolizin-11-one |
InChI |
InChI=1S/C25H19NO5/c1-29-18-12-14(13-19(30-2)25(18)31-3)23(27)20-17-10-6-7-11-26(17)22-15-8-4-5-9-16(15)24(28)21(20)22/h4-13H,1-3H3 |
InChI Key |
YMMFTDJCSYSOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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